4-Butyl-2-phenyl-3-morpholinone is a synthetic compound belonging to the morpholinone family, characterized by its unique structure that includes a morpholine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in drug development.
This compound is synthesized through several chemical reactions involving morpholine derivatives and phenyl groups. The synthesis methods often utilize nitroanilines and morpholinones as starting materials, with subsequent hydrogenation steps to yield the final product.
4-Butyl-2-phenyl-3-morpholinone is classified as an organic compound, specifically a morpholinone derivative. Morpholinones are known for their diverse biological activities and are often explored for their pharmacological properties.
The synthesis of 4-butyl-2-phenyl-3-morpholinone typically involves the following steps:
The hydrogenation process typically occurs at temperatures between 40°C to 120°C and pressures of 2 to 10 bar, optimizing yield and purity . Reaction times can vary but are generally completed within one hour under these conditions.
The molecular formula of 4-butyl-2-phenyl-3-morpholinone is . The structure features:
Key structural data includes:
CCCC(C1CCN(CC1)C(=O)C2=CC=CC=C2)N
The primary reactions involving 4-butyl-2-phenyl-3-morpholinone include:
These reactions are typically conducted under controlled conditions to maximize yield and minimize by-products. For instance, the use of solvents like tetrahydrofuran or ethanol can influence the reaction kinetics and outcomes.
Key physical properties include:
Chemical properties encompass:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
4-butyl-2-phenyl-3-morpholinone has potential applications in:
This compound exemplifies the versatility of morpholinones in medicinal chemistry, highlighting their significance in developing new therapeutic agents.
The amine-epoxide cyclocondensation route represents a cornerstone in morpholinone synthesis, leveraging the inherent reactivity of strained epoxide rings. This method typically involves the nucleophilic attack of a primary amine on an epoxide, generating an amino alcohol intermediate that subsequently undergoes intramolecular cyclization with a carbonyl moiety. For 4-butyl-2-phenyl-3-morpholinone, n-butylamine derivatives react with phenylglycidyl ether followed by carboxylative cyclization under mild acidic conditions. The reaction efficiency hinges on epoxide substitution patterns, with electron-deficient epoxides exhibiting accelerated ring-opening kinetics but potentially compromising stereoselectivity [8].
A significant advancement involves the implementation of microwave-assisted cyclocondensation, which reduces reaction times from 12-24 hours to 15-45 minutes while improving yields by 15-25%. This technique facilitates precise temperature control, minimizing thermal degradation pathways that commonly plague traditional thermal methods. The resulting amino alcohol intermediates undergo spontaneous lactamization upon concentration, streamlining the synthetic sequence [8].
Table 1: Cyclocondensation Optimization Parameters
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Uncatalyzed | 80 | 24 | 42 |
CuCl (5 mol%) | 60 | 8 | 78 |
Sc(OTf)₃ (3 mol%) | 40 | 6 | 85 |
Microwave (no cat.) | 100 | 0.25 | 88 |
Ring-closing metathesis (RCM) has emerged as a powerful alternative for constructing the morpholinone core, particularly for accessing unsaturated derivatives that serve as precursors to 4-butyl-2-phenyl-3-morpholinone. This approach employs diene precursors featuring appropriately positioned olefinic chains on nitrogen and carbonyl-bearing carbon atoms. Second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs catalyst) demonstrate exceptional efficacy in mediating the RCM reaction at 0.5-1 mol% loading in dichloromethane or toluene at reflux temperatures [7].
Critical to success is the judicious selection of protecting groups on nitrogen, with N-allyl or N-butenyl derivatives proving optimal. The RCM reaction typically achieves 70-85% conversion within 2-4 hours, with subsequent catalytic hydrogenation (Pd/C, H₂) introducing the n-butyl group. This sequential methodology circumvents regiochemical challenges associated with direct alkylation and enables precise stereocontrol when chiral auxiliaries are incorporated at the diene stage [7].
The installation of stereogenic centers in 4-butyl-2-phenyl-3-morpholinone has been revolutionized by chiral aminoalcohol auxiliaries derived from naturally occurring alkaloids. (1R,2S)-norephedrine derivatives, when incorporated into epoxyamide precursors, direct the ring-closing step through chelation control. Copper(I)-bisoxazoline complexes (3-7 mol%) in acetonitrile at 60°C facilitate enantioselective cyclization with 88-92% ee [8].
The mechanism involves substrate coordination through the amide carbonyl and epoxide oxygen, creating a rigid chiral environment that favors Re-face attack. This methodology achieves exceptional diastereocontrol (>20:1 dr) when paired with erythro-configured epoxyamides. Removal of the chiral auxiliary occurs under mild hydrogenolytic conditions (H₂, Pd(OH)₂/C) without racemization, yielding enantiopure morpholinones essential for pharmaceutical applications [8].
Table 2: Chiral Induction Efficiency with Aminoalcohol Auxiliaries
Chiral Auxiliary | Catalyst | Temperature (°C) | ee (%) |
---|---|---|---|
(1R,2S)-Norephedrine | Cu(OTf)₂ | 25 | 75 |
(S)-Prolinol methyl ether | CuCl/(S)-PhBOX | 60 | 82 |
(1R,2S)-Norephedrine | CuI/(R)-DTBM-SEGPHOS | 40 | 95 |
(S)-Valinol derived sulfonamide | None | 80 | 88 |
Palladium-catalyzed Buchwald-Hartwig amination has enabled efficient construction of the sterically congested C-N bond in 4-alkylated morpholinones. Specifically, tert-butyl XPhos precatalysts (2-5 mol%) mediate the coupling between N-Boc-3-bromomorpholinones and n-butylboronic acid at 80°C in toluene/water biphasic systems. This method achieves 85-92% yield with excellent functional group tolerance, accommodating ester, nitrile, and heteroaryl substituents on the morpholinone core [7] [10].
For stereoselective variants, copper-catalyzed oxidative coupling using (+)-pinene-bridged bipyridine ligands induces asymmetry during C-N bond formation. This aerobic process (O₂ balloon) couples racemic morpholin-3-ones with butylmagnesium bromide at -20°C, achieving kinetic resolution with s = 25-30. The unreacted enantiomer is recovered in >99% ee, while the butylated product retains 85-90% ee – a significant improvement over classical resolution techniques [10].
Systematic solvent optimization has identified dimethylacetamide (DMAc) as superior to traditional aprotic solvents for the cyclization step. Kinetic profiling reveals a 3.2-fold rate enhancement in DMAc versus DMF at 80°C, attributable to its optimal dielectric constant (ε = 37.8) and hydrogen bond accepting capability (β = 0.76). This allows reduction of reaction times from 12 hours to 3.5 hours while maintaining yields >90% [1] [3].
Continuous flow reactors have transformed the critical nitro reduction step preceding morpholinone alkylation. Packed-bed reactors with immobilized Pt/SiO₂ catalysts achieve quantitative conversion of 4-(4-nitrophenyl)-3-morpholinone in methanol/water (9:1) at 50°C and 10 bar H₂. The space-time yield reaches 2.8 kg·L⁻¹·day⁻¹ – 15-fold higher than batch processes – while eliminating catalyst filtration steps that complicate large-scale operations [3] [4].
Table 3: Solvent Effects on Cyclization Kinetics
Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻⁴ s⁻¹) | Equilibrium Conversion (%) |
---|---|---|---|
DMF | 36.7 | 1.2 | 78 |
DMAc | 37.8 | 3.9 | 94 |
NMP | 32.2 | 2.1 | 85 |
DMSO | 46.7 | 0.8 | 72 |
THF | 7.5 | 0.3 | 65 |
The implementation of catalytic transfer hydrogenation has supplanted high-pressure hydrogenation for nitro group reduction. 4-(4-Nitrophenyl)-3-morpholinone undergoes quantitative reduction in 2-propanol/water (4:1) using ammonium formate (5 equiv) and Pd/C (0.5 mol%) at 70°C. This eliminates the need for pressure reactors while achieving 99% conversion with <0.5% dehalogenation byproducts – a significant improvement over traditional H₂-mediated processes [9].
Copper-catalyzed aerobic oxidation (CuCl/O₂) in acetic acid solvent minimizes halogenated waste streams during key oxidative cyclization steps. Molecular oxygen serves as the terminal oxidant, generating water as the sole byproduct instead of stoichiometric metal oxides or halogens. This system achieves 88% yield at 50°C with catalyst turnover numbers exceeding 1,500 – a 30-fold reduction in copper waste compared to chlorite-mediated oxidations [8] [9].
Table 4: Byproduct Reduction Strategies
Process Modification | Traditional Byproducts (%) | Improved Process Byproducts (%) | Waste Reduction Factor |
---|---|---|---|
Nitro Reduction (H₂ → HCO₂NH₄) | 8.2 (dehalogenation) | 0.4 | 20.5× |
Oxidative Cyclization (Oxone → O₂) | 12.7 (sulfate salts) | 0.9 (water) | 14.1× |
Solvent Recycling (single-pass → closed-loop) | 35% loss | >95% recovery | 6.7× |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: